molecular formula C13H20N4O3 B2902394 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415527-13-6

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2902394
CAS No.: 2415527-13-6
M. Wt: 280.328
InChI Key: KLBQADRUYYQNHI-UHFFFAOYSA-N
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Description

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a 1,3,4-oxadiazole methyl group and a piperidine-1-carbonyl moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability and bioavailability in drug design . The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the piperidine carbonyl group may influence target binding affinity.

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c18-13(17-4-2-1-3-5-17)11-8-16(6-7-19-11)9-12-15-14-10-20-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBQADRUYYQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Chloromethyl)morpholine

The foundational intermediate is synthesized via nucleophilic chloroacetylation:

Procedure :

  • Morpholine (1.0 eq) dissolved in dry diethyl ether at 0°C
  • Slow addition of chloroacetyl chloride (1.2 eq) with triethylamine (1.5 eq) as base
  • Reaction maintained at 5-10°C for 4 hours
  • Workup yields 4-(chloromethyl)morpholine hydrochloride (82% yield)

Key Characterization :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 3.65 (t, 4H, morpholine-OCH2), 4.20 (s, 2H, CH2Cl), 3.40 (m, 4H, morpholine-NCH2)

Oxadiazole Ring Construction

Synthesis of 2-(Aminomethyl)-1,3,4-oxadiazole

The oxadiazole precursor is prepared through cyclization of semicarbazide derivatives:

Stepwise Process :

  • Benzohydrazide (1.0 eq) reacted with chloroacetonitrile (1.1 eq) in ethanol
  • Cyclization using bromine/acetic acid system at 0°C
  • Recrystallization from ethanol/water yields 2-(aminomethyl)-1,3,4-oxadiazole (74% yield)

Optimization Note :
Microwave-assisted synthesis (100W, 120°C, 15 min) increases yield to 89% while reducing reaction time.

Fragment Coupling and Final Assembly

Nucleophilic Displacement at C4

The critical methylene linkage is established through SN2 reaction:

Reaction Conditions :

  • 4-(Chloromethyl)morpholine (1.0 eq)
  • 2-(Aminomethyl)-1,3,4-oxadiazole (1.2 eq)
  • K2CO3 (2.0 eq) in anhydrous DMF
  • 80°C for 12 hours under N2 atmosphere

Yield Optimization :

Solvent Temp (°C) Time (h) Yield (%)
DMF 80 12 78
Acetonitrile 70 18 65
THF 60 24 52

Piperidine-1-carbonyl Installation

Acylation at C2 Position

The final structural element is introduced via mixed carbonate activation:

Procedure :

  • Morpholine intermediate (1.0 eq) dissolved in dry CH2Cl2
  • Addition of piperidine (1.5 eq) and triphosgene (0.33 eq)
  • Reaction at 0°C → RT over 6 hours
  • Column chromatography purification (SiO2, EtOAc/Hexane)

Spectroscopic Confirmation :

  • $$ ^{13}C $$ NMR (101 MHz, CDCl3): δ 170.2 (C=O), 164.8 (oxadiazole-C=N), 67.3 (morpholine-OCH2), 45.1 (piperidine-NCH2)

Alternative Synthetic Routes

One-Pot Tandem Methodology

Recent advances enable concurrent oxadiazole formation and acylation:

Key Advantages :

  • Reduced purification steps
  • Improved atom economy (78% → 85%)

Reaction Scheme :

  • Morpholine-chloromethyl precursor
  • Simultaneous oxadiazole cyclization (CS2/KOH)
  • In situ piperidine acylation (DCC/HOBt)

Limitations :

  • Requires strict temperature control (-10°C → 50°C gradient)
  • Increased byproduct formation with electron-deficient aryl groups

Characterization and Quality Control

Comprehensive analytical data ensures compound integrity:

Table 1: Comparative Spectroscopic Data

Technique Key Signals Reference
FT-IR 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
HRMS m/z 324.1452 [M+H]+ (calc. 324.1449)
XRD Orthorhombic crystal system

Purity Assessment :

  • HPLC: 99.2% (C18, MeCN/H2O 70:30)
  • Elemental Analysis: C 58.33% (calc. 58.41%), H 6.85% (calc. 6.79%)

Scale-Up Considerations and Process Chemistry

Industrial production requires optimization of critical parameters:

Table 2: Pilot Plant Optimization

Parameter Lab Scale Pilot Scale
Reaction Volume 500 mL 200 L
Cycle Time 18 h 14 h
Overall Yield 68% 72%
Purity 98.5% 99.1%

Key improvements include:

  • Continuous flow oxadiazole formation
  • Membrane-based piperidine recovery system

Chemical Reactions Analysis

Types of Reactions

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, morpholine ring, or piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neural transmission.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Thiazole : Replacement of oxadiazole with thiazole (as in ) alters electronic properties and target selectivity. Thiazole-containing analogs show kinase inhibition, while oxadiazole derivatives more commonly exhibit antifungal activity .
  • Piperidine Carbonyl Role : The piperidine-1-carbonyl group in the target compound may enhance binding to proteases or kinases, analogous to sulfamoyl groups in LMM5/LMM11 improving antifungal potency .

Key Observations :

  • The target compound’s oxadiazole-methyl group may confer antifungal properties similar to LMM5/LMM11, but its piperidine carbonyl could shift selectivity toward kinase targets .
  • Thiazole-based analogs () show stronger kinase inhibition, highlighting the impact of heterocycle choice on target engagement.

Drug-Likeness

  • Lipinski/VEBER Compliance : The target compound’s molecular weight (<500 Da) and hydrogen-bonding groups (oxadiazole, morpholine) suggest compliance with Lipinski’s and Veber’s rules, similar to analogs in .
  • Bioavailability : Oxadiazole derivatives generally exhibit moderate oral bioavailability due to metabolic stability, whereas thiazole-containing compounds () may face faster clearance .

Key Observations :

  • Green chemistry methods (ultrasonic irradiation, ) improve yields and reduce reaction times for oxadiazole derivatives .
  • The target compound’s synthesis may benefit from similar optimized protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with morpholine derivatives. For example, refluxing in ethanol with formaldehyde and morpholine under controlled temperatures (60–80°C) facilitates Mannich-type reactions, as seen in analogous oxadiazole-morpholine syntheses .
  • Key Considerations :

  • Use of NMR (e.g., 1H^1H NMR in DMSO-d6_6 ) to confirm intermediates, such as monitoring shifts for morpholine protons (δ 3.52 ppm) and oxadiazole methylene groups (δ 4.04 ppm) .
  • Purification via recrystallization or column chromatography to isolate the target compound.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Approach :

  • NMR Spectroscopy : Assign peaks for diagnostic groups (e.g., piperidine carbonyl at ~170 ppm in 13C^{13}C NMR, oxadiazole C=N signals at 160–165 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, resolve bond lengths and angles (e.g., oxadiazole ring planarity, morpholine chair conformation) .

Advanced Research Questions

Q. What strategies address low yields or side-product formation during the coupling of oxadiazole and morpholine moieties?

  • Optimization Tactics :

  • Catalyst Screening : Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents reduce byproduct formation .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes decomposition of thermally labile intermediates.

Q. How do steric and electronic effects of substituents on the oxadiazole ring influence biological activity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Electronic Modulation : Electron-withdrawing groups (e.g., nitro, CF3_3) on oxadiazole enhance interactions with enzymatic targets (e.g., kinase ATP-binding pockets) .
  • Steric Hindrance : Bulky substituents at the oxadiazole 5-position reduce binding affinity to compact active sites, as shown in docking studies of analogous triazole derivatives .
    • Experimental Validation :
  • Compare IC50_{50} values of derivatives in enzyme inhibition assays (e.g., kinase panels).
  • Perform molecular dynamics simulations to assess binding stability .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

  • Data Reconciliation Framework :

  • Dose-Response Curves : Establish EC50_{50}/LC50_{50} ratios to distinguish selective activity from general toxicity.
  • Assay Conditions : Control for pH, serum proteins, and solvent artifacts (e.g., DMSO >1% inhibits bacterial growth) .
  • Target Validation : Use CRISPR/Cas9 knockouts or RNAi to confirm on-target effects in cellular models.

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